![molecular formula C12H14ClFN2O B2920101 6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride CAS No. 1774904-83-4](/img/structure/B2920101.png)
6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Fluorospiro[indoline-3,4’-piperidin]-2-one hydrochloride” is a chemical compound . It is a white solid with a molecular weight of 271.72 . The IUPAC name is 6-fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride .
Synthesis Analysis
A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of “6-Fluorospiro[indoline-3,4’-piperidin]-2-one hydrochloride” can be represented by the linear formula C13H15ClFNO2 . The InChI code is 1S/C13H14FNO2.ClH/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2;1H .Physical And Chemical Properties Analysis
“6-Fluorospiro[indoline-3,4’-piperidin]-2-one hydrochloride” is a white solid . Its molecular weight is 271.72 . The IUPAC name is 6-fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride . The InChI code is 1S/C13H14FNO2.ClH/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2;1H .Wissenschaftliche Forschungsanwendungen
c-Met/ALK Inhibitors : A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, including 6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride derivatives, were tested as potential c-Met/ALK dual inhibitors. One compound demonstrated potent, selective, and efficacious inhibition of c-Met/ALK, showing significant tumor growth inhibition in human gastric carcinoma models (Li et al., 2013).
Synthesis and GPCR Targets : A study developed a simple synthetic route for spiro[indoline-3,4'-piperidine] derivatives, which can serve as templates for synthesizing compounds targeting G-protein-coupled receptors (GPCRs) (Xie et al., 2004).
Antidepressant Potential : Research on 1-arylspiro[indoline-3,4'-piperidine]s indicated potential antidepressant activity. Certain analogs showed marked activity in animal models, suggesting an atypical profile compared to traditional tricyclic antidepressants (Ong et al., 1983).
Anti-oncological Alkaloids : Dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-diones, structurally related to 6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride, demonstrated significant potency against various human tumor cell lines. QSAR models were used to describe their anti-neoplastic properties (Girgis et al., 2015).
Diastereoselective Syntheses : A study on the diastereoselective syntheses of spiro[indoline-3,4'-pyridin]-2-yl)carbamates highlighted their importance in medicinal chemistry, especially for bioactive polycyclic indole alkaloids (Liang et al., 2020).
Intramolecular Oxidative Coupling : An intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls was reported to produce spiro-coupling products, showcasing the versatility of spiro compounds in organic synthesis (Sugimoto et al., 2023).
Antimycobacterial Activity : A specific derivative, spiro-piperidin-4-ones, was found to have significant in vitro and in vivo activity against Mycobacterium tuberculosis, demonstrating the potential of spiro compounds in treating infectious diseases (Kumar et al., 2008).
Ultrasound-Assisted Synthesis : A study described an efficient one-pot synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, highlighting the role of spiro compounds in facilitating complex chemical syntheses (Zou et al., 2012).
Eigenschaften
IUPAC Name |
6-fluorospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O.ClH/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12;/h1-2,7,14H,3-6H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXILKEKYARNVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=C(C=C3)F)NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

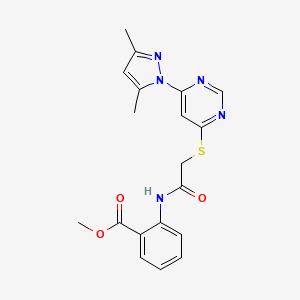
![2,5-difluorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2920021.png)
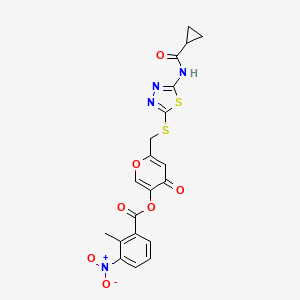
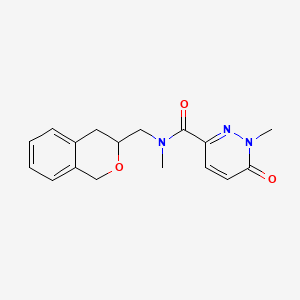

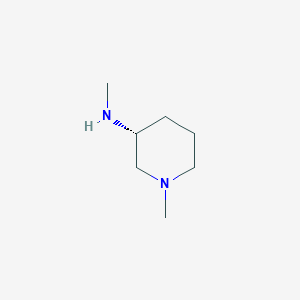
![8-[(2-Furylmethyl)thio]-5-nitroquinoline](/img/structure/B2920028.png)

![N1-(4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2920030.png)

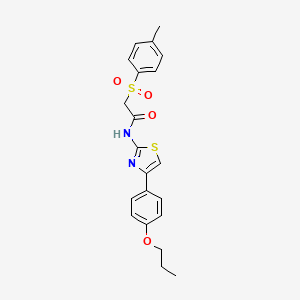
![Benzyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2920036.png)
![4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2920037.png)
![1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2920039.png)